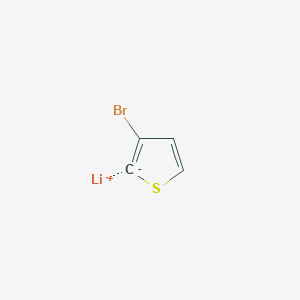
3-Bromo-2-lithiothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-lithiothiophene is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The compound is characterized by the presence of both bromine and lithium atoms attached to the thiophene ring, making it a valuable intermediate in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-lithiothiophene typically involves a halogen dance reaction. This reaction is initiated by the treatment of 2-bromo-3-lithiothiophene with a strong base such as lithium diisopropylamide (LDA). The reaction proceeds through a metal-halogen exchange mechanism, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-2-lithiothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom in the compound can be replaced by other electrophiles, leading to the formation of diverse derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Lithium Diisopropylamide (LDA): Used for the initial lithiation step.
Electrophiles: Such as alkyl halides, acyl chlorides, and boronic acids for substitution reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products:
Substituted Thiophenes: Formed through substitution reactions.
Bithiophenes and Polythiophenes: Formed through coupling reactions, which are valuable in materials science.
Aplicaciones Científicas De Investigación
3-Bromo-2-lithiothiophene has a wide range of applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the production of conjugated polymers and organic semiconductors for electronic devices.
Pharmaceuticals: Serves as a building block for the synthesis of biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-lithiothiophene involves its ability to undergo metal-halogen exchange reactions. The lithium atom in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. This property is exploited in various synthetic transformations to create complex molecular architectures .
Comparación Con Compuestos Similares
2-Bromo-3-lithiothiophene: Another isomer with similar reactivity but different substitution pattern.
3-Bromothiophene: Lacks the lithium atom, making it less reactive in certain transformations.
Uniqueness: 3-Bromo-2-lithiothiophene is unique due to the presence of both bromine and lithium atoms, which allows for versatile reactivity in organic synthesis. Its ability to undergo metal-halogen exchange reactions makes it a valuable intermediate for the construction of complex molecules .
Propiedades
Fórmula molecular |
C4H2BrLiS |
|---|---|
Peso molecular |
169.0 g/mol |
Nombre IUPAC |
lithium;3-bromo-2H-thiophen-2-ide |
InChI |
InChI=1S/C4H2BrS.Li/c5-4-1-2-6-3-4;/h1-2H;/q-1;+1 |
Clave InChI |
SOEATDJIKPDPQY-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CS[C-]=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrrolo[2,3-c]pyridin-1-yl-acetic acid tert-butyl ester](/img/structure/B13734792.png)


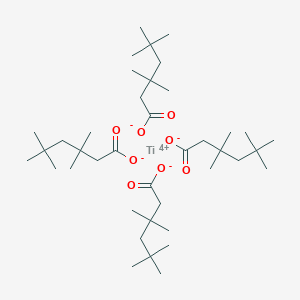
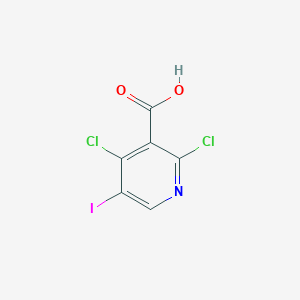
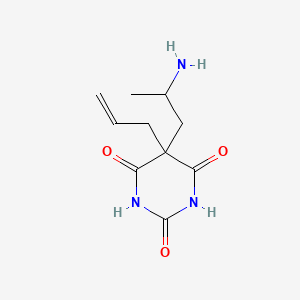
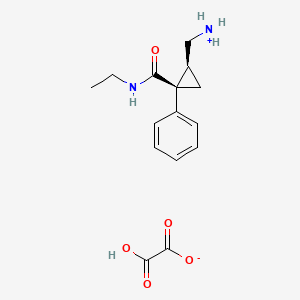

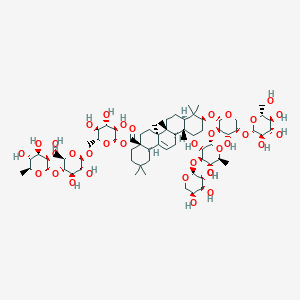
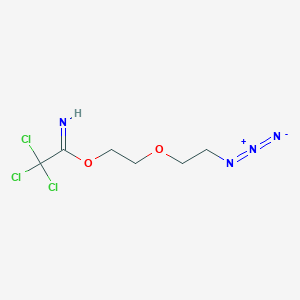


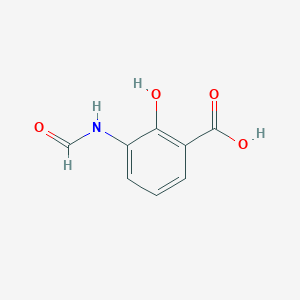
![Morphin-N-oxyd ditartarate [German]](/img/structure/B13734866.png)
